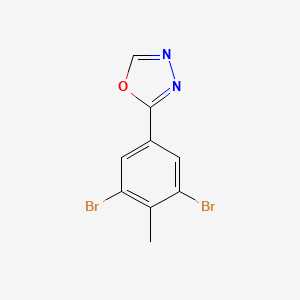![molecular formula C14H10Cl2N2O2S B5544963 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5544963.png)
1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole, also known as DBIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBIM is a benzimidazole derivative that has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Metal Complexes of Benzimidazole Derived Sulfonamide : Research on benzimidazole and sulfonamide moieties, known for their presence in pharmaceutically active molecules, led to the development of metal complexes with significant antimicrobial activity. These complexes were synthesized using ligand 1, derived from saccharin, coordinated to various divalent transition metals. The most active antibacterial compound identified was [Co(2-(o-sulfamoylphenyl)benzimidazolate)2] 3, demonstrating the potential of these complexes in antimicrobial applications (Ashraf et al., 2016).
Green Synthesis Approaches
Green Synthesis of Tetrasubstituted Imidazoles : The use of a Brønsted acidic ionic liquid as a catalyst for the green synthesis of 1,2,4,5-tetrasubstituted imidazoles highlights an environmentally friendly approach to chemical synthesis. This method offers a solvent-free condition, showcasing the potential for more sustainable chemical processes (Davoodnia et al., 2010).
Antiprotozoal Activity
Synthesis of Benzimidazole Derivatives for Antiprotozoal Activity : A study on the synthesis of novel benzimidazole derivatives showed promising results against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. The compounds exhibited IC50 values in the nanomolar range, outperforming metronidazole, the standard treatment for these parasites (Pérez‐Villanueva et al., 2013).
Antioxidant and Antiradical Activity
Antioxidant Activity of Benzimidazole Derivatives : A study focusing on the synthesis and evaluation of antioxidant activity of novel compounds, specifically 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles, revealed significant antioxidant properties. These findings suggest potential applications of these compounds as antioxidants in various fields (Spasov et al., 2022).
Novel Synthesis Techniques
Palladium-Catalyzed Intramolecular Sulfonamidation/Oxidation : This technique enables the synthesis of multifunctional benzimidazoles, expanding the scope of substituents at the 2-position of the benzimidazole. Such advancements in synthesis methods open up new avenues for the development of benzimidazole-based compounds with varied functionalities (Fu et al., 2011).
Propriétés
IUPAC Name |
1-(2,4-dichloro-3-methylphenyl)sulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2S/c1-9-10(15)6-7-13(14(9)16)21(19,20)18-8-17-11-4-2-3-5-12(11)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWCTSJKVDPNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2C=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5544892.png)

![5-(2-methylphenyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544911.png)
![1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5544919.png)
![8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5544925.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5544930.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5544935.png)

![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5544943.png)
![2-(4-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5544947.png)
![2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5544960.png)
![4-methoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5544990.png)